2-(Bromomethyl)-1-chloro-3-methoxybenzene

Description

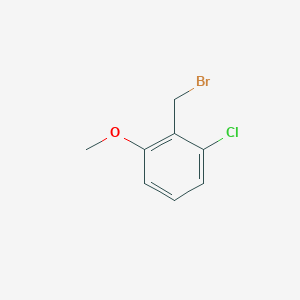

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-1-chloro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHMKGCZRSUSPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624851 | |

| Record name | 2-(Bromomethyl)-1-chloro-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83781-95-7 | |

| Record name | 2-(Bromomethyl)-1-chloro-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Bromomethyl)-1-chloro-3-methoxybenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-1-chloro-3-methoxybenzene is a substituted toluene derivative that serves as a versatile intermediate in organic synthesis. Its unique arrangement of a reactive bromomethyl group, an electron-withdrawing chloro group, and an electron-donating methoxy group on the benzene ring makes it a valuable building block for the construction of more complex molecules, particularly in the realm of pharmaceutical and materials science research. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, an analysis of its reactivity, and a discussion of its potential applications.

Chemical Identity and Physical Properties

| Property | Value | Source |

| CAS Number | 83781-95-7 | [1] |

| Molecular Formula | C₈H₈BrClO | [1] |

| Molecular Weight | 235.51 g/mol | [1] |

| SMILES | COc1cccc(Cl)c1CBr | [1] |

| InChIKey | UBHMKGCZRSUSPG-UHFFFAOYSA-N | [1] |

Synthesis of 2-(Bromomethyl)-1-chloro-3-methoxybenzene

The most direct and common method for the synthesis of 2-(Bromomethyl)-1-chloro-3-methoxybenzene is through the radical-mediated benzylic bromination of its precursor, 2-chloro-6-methoxytoluene. This reaction, often a variation of the Wohl-Ziegler reaction, selectively introduces a bromine atom at the benzylic position of the methyl group.

Synthetic Workflow

The synthesis can be conceptualized as a single-step transformation from a commercially available starting material.

Caption: Synthetic workflow for 2-(Bromomethyl)-1-chloro-3-methoxybenzene.

Detailed Experimental Protocol: Benzylic Bromination

This protocol is based on established methods for benzylic bromination of substituted toluenes.

Materials and Reagents:

-

2-Chloro-6-methoxytoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or 1,2-Dichlorobenzene

-

Saturated sodium bicarbonate solution

-

Saturated sodium sulfite solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-methoxytoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride or 1,2-dichlorobenzene.

-

Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide to the solution.

-

Reaction Initiation: Heat the reaction mixture to reflux or irradiate with a sunlamp to initiate the radical chain reaction. The reaction progress can be monitored by TLC or GC analysis.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Aqueous Wash: Wash the organic layer sequentially with saturated sodium sulfite solution to remove any remaining bromine, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude 2-(Bromomethyl)-1-chloro-3-methoxybenzene can be purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield the pure product.

Chemical Reactivity

The reactivity of 2-(Bromomethyl)-1-chloro-3-methoxybenzene is primarily dictated by the benzylic bromide group, which is a good leaving group in nucleophilic substitution reactions.[2][3][4] The presence of both an electron-withdrawing chloro group and an electron-donating methoxy group on the aromatic ring influences the reactivity of the benzylic carbon.

The chloro and methoxy groups have opposing electronic effects. The chloro group is electron-withdrawing via induction, which can increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack in an S(_N)2 reaction.[5] Conversely, the methoxy group is electron-donating through resonance, which could stabilize a potential benzylic carbocation intermediate, favoring an S(_N)1 pathway. The overall reaction mechanism (S(_N)1 vs. S(_N)2) will depend on the specific nucleophile, solvent, and reaction conditions.

Typical Reactions: Nucleophilic Substitution

2-(Bromomethyl)-1-chloro-3-methoxybenzene readily undergoes nucleophilic substitution reactions with a variety of nucleophiles to introduce different functional groups at the benzylic position.

Caption: Nucleophilic substitution at the benzylic position.

Examples of Nucleophilic Substitution Reactions:

-

With alkoxides (RO⁻): Forms ethers.

-

With cyanide (CN⁻): Forms nitriles.

-

With amines (RNH₂): Forms secondary amines.

-

With carboxylates (RCOO⁻): Forms esters.

Applications in Research and Drug Development

Substituted benzyl halides like 2-(Bromomethyl)-1-chloro-3-methoxybenzene are valuable intermediates in the synthesis of a wide range of organic molecules. The presence of both chloro and methoxy groups is of particular interest in drug discovery, as these substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[6][7]

-

Pharmaceutical Intermediates: This compound can serve as a precursor for the synthesis of active pharmaceutical ingredients (APIs). The reactive bromomethyl group allows for the facile introduction of various side chains and functional groups, enabling the exploration of structure-activity relationships in drug design.

-

Building Block in Organic Synthesis: It is a key starting material for the synthesis of more complex, polysubstituted aromatic compounds.

-

Materials Science: The functional groups present in this molecule can be utilized in the synthesis of advanced polymers and other materials with specific electronic or optical properties.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-(Bromomethyl)-1-chloro-3-methoxybenzene is not widely available, its chemical structure, particularly the presence of a reactive bromomethyl group, suggests that it should be handled with care. A regioisomer, 1-(bromomethyl)-2-chloro-3-methoxybenzene, is classified with the following hazard statements:

-

H302: Harmful if swallowed.[8]

-

H314: Causes severe skin burns and eye damage.[8]

-

H335: May cause respiratory irritation.[8]

Given the similar functional groups, it is prudent to assume that 2-(Bromomethyl)-1-chloro-3-methoxybenzene poses similar hazards.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors or dust.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

2-(Bromomethyl)-1-chloro-3-methoxybenzene is a valuable and reactive chemical intermediate with significant potential in organic synthesis, particularly in the fields of drug discovery and materials science. Its synthesis via benzylic bromination is a well-established and efficient method. A thorough understanding of its reactivity, primarily governed by nucleophilic substitution at the benzylic position, allows for its strategic use in the construction of complex molecular architectures. Due to its potential hazards, proper safety precautions must be observed during its handling and use.

References

-

Chemsrc. 2-(bromomethyl)-1-chloro-3-methoxybenzene. Available at: [Link]

-

PubChem. 1-Bromo-2-chloro-3-methoxybenzene. Available at: [Link]

- Baldwin, J. E., & O'Neill, G. J. (1976). Benzylic Bromination with Bromotrichloromethane.

-

Chemistry LibreTexts. 11.1: The Discovery of Nucleophilic Substitution Reactions. Available at: [Link]

-

PubChem. 2-Bromo-1-chloro-3-methoxybenzene. Available at: [Link]

- Google Patents. A kind of preparation method of benzyl bromide a-bromotoluene.

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Innovation: The Role of 2-Bromo-1-chloro-3-methoxybenzene in Pharmaceutical Material Synthesis. Available at: [Link]

-

Chemistry Stack Exchange. How to explain the products of the nucleophilic aromatic substitution of 1-chloro-3-methylbenzene with NaOH?. Available at: [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]

-

Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Bridging Research and Application: The Versatility of 2-Bromo-1-chloro-3-methoxybenzene. Available at: [Link]

-

National Institutes of Health. Lewis Acid Catalyzed Benzylic Bromination. Available at: [Link]

-

Sci-Hub. Nucleophilic substitutions on 2‐Chloro‐3‐Nitroquinoxaline. Available at: [Link]

-

ResearchGate. (PDF) Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Available at: [Link]

-

NC State University Libraries. 7.1 The Discovery of Nucleophilic Substitution Reactions. Available at: [Link]

- Google Patents. Synthetic method of 1-chlorine-3-methoxy propane.

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

-

Chemistry LibreTexts. 9.2: The Discovery of Nucleophilic Substitution Reactions. Available at: [Link]

-

Sciencemadness Discussion Board. 1-bromo-3-methoxybenzene. Available at: [Link]

-

chemical label 1-(bromomethyl)-2-chloro-3-methoxybenzene. Available at: [Link]

-

Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. Available at: [Link]

Sources

- 1. CAS#:83781-95-7 | 2-(bromomethyl)-1-chloro-3-methoxybenzene | Chemsrc [chemsrc.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drughunter.com [drughunter.com]

- 8. chemical-label.com [chemical-label.com]

A Technical Guide to 2-(Bromomethyl)-1-chloro-3-methoxybenzene: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 2-(Bromomethyl)-1-chloro-3-methoxybenzene (CAS No: 83781-95-7), a halogenated aromatic ether with significant potential as a versatile building block in synthetic organic chemistry. This document details the compound's fundamental physicochemical properties, outlines a robust and logical synthetic protocol, and explores its prospective applications in the fields of pharmaceutical development and material science. Emphasis is placed on the rationale behind methodological choices and the necessary protocols for ensuring experimental integrity and safety, tailored for researchers, chemists, and professionals in drug development.

Core Physicochemical Properties

2-(Bromomethyl)-1-chloro-3-methoxybenzene is a polysubstituted benzene derivative. Its structure incorporates a reactive benzylic bromide functional group, making it an excellent electrophile for introducing the 2-chloro-3-methoxybenzyl moiety into more complex molecular architectures. The key identifiers and computed properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-(Bromomethyl)-1-chloro-3-methoxybenzene | N/A |

| CAS Number | 83781-95-7 | [1] |

| Molecular Formula | C₈H₈BrClO | [1] |

| Molecular Weight | 235.51 g/mol | [1] |

| Exact Mass | 233.945 Da | [1] |

| Topological Polar Surface Area (PSA) | 9.23 Ų | [1] |

| LogP (Octanol-Water Partition Coeff.) | 3.24 | [1] |

Synthesis and Mechanistic Rationale

Retrosynthetic Analysis & Strategy

The target molecule can be logically synthesized from the corresponding toluene derivative, 1-chloro-2-methyl-3-methoxybenzene . This precursor undergoes a selective benzylic bromination. This strategic choice is predicated on the unique reactivity of benzylic C-H bonds, which are significantly weaker than aromatic C-H bonds and thus more susceptible to radical halogenation.

Causality of Reagent Selection:

-

Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. NBS provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which is critical for favoring the radical substitution pathway over competitive electrophilic aromatic bromination. This selectivity is paramount for achieving a high yield of the desired product without side reactions on the electron-rich aromatic ring.

-

Radical Initiator: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the chain reaction. AIBN is often preferred due to its predictable decomposition rate at moderate temperatures (around 70-80 °C) and the fact that it does not produce acidic byproducts.

-

Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) or cyclohexane is essential. These solvents do not react with the radical intermediates and effectively dissolve the starting material.

Proposed Synthetic Workflow

The proposed synthesis is a single-step conversion from the methyl-substituted precursor.

Caption: Synthetic workflow for the preparation of the target compound.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure and should be adapted and optimized under appropriate laboratory conditions. All work must be performed in a certified fume hood by trained personnel.

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-chloro-2-methyl-3-methoxybenzene (1.0 eq.).

-

Reagent Addition: Add N-Bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN (0.02 eq.).

-

Solvent Addition: Add anhydrous carbon tetrachloride to achieve a substrate concentration of approximately 0.5 M.

-

Reaction Execution: Heat the mixture to reflux (approx. 77 °C) with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS by observing the disappearance of the starting material spot. The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water (2x) and then with a saturated sodium bicarbonate solution to remove any remaining traces of HBr.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., hexanes) to yield the pure 2-(Bromomethyl)-1-chloro-3-methoxybenzene.

Self-Validating System: Spectroscopic Characterization

Confirmation of the product's identity and purity is essential and serves as a self-validating checkpoint for the synthesis.

-

¹H NMR: The most telling evidence of a successful reaction is the disappearance of the singlet corresponding to the benzylic methyl protons (Ar-CH₃) of the starting material (typically around δ 2.2-2.5 ppm) and the appearance of a new singlet for the benzylic methylene protons (Ar-CH₂Br) in the product, expected to be significantly downfield (around δ 4.5-4.8 ppm). The aromatic and methoxy group protons will also be present with predictable chemical shifts and coupling patterns.

-

¹³C NMR: The carbon spectrum will show the appearance of a new signal for the -CH₂Br carbon (typically δ 30-35 ppm) and the loss of the methyl carbon signal (typically δ 15-20 ppm).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated exact mass (233.945 Da). A characteristic isotopic pattern for compounds containing one bromine and one chlorine atom (M, M+2, M+4 peaks) will provide definitive confirmation.

Applications in Drug Development & Material Science

As a reactive chemical intermediate, 2-(Bromomethyl)-1-chloro-3-methoxybenzene is not typically an end-product but rather a valuable precursor. Its utility stems from its ability to act as an alkylating agent in a variety of nucleophilic substitution reactions.

-

Pharmaceutical Synthesis: This compound can be used to introduce the substituted benzyl group into nitrogen, oxygen, or sulfur-containing heterocycles, which are common scaffolds in medicinal chemistry. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The specific substitution pattern (chloro and methoxy groups) can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[2]

-

Material Science: In material science, such building blocks can be incorporated into the synthesis of advanced polymers, liquid crystals, or organic electronics.[2] The halogen and methoxy substituents can tune the electronic properties and intermolecular interactions of the resulting materials.

Hazard Identification and Safe Handling

Substituted benzyl bromides are known to be hazardous. Based on data for closely related analogs, 2-(Bromomethyl)-1-chloro-3-methoxybenzene should be handled with extreme caution.[3]

| Hazard Statement | Description |

| H314 | Causes severe skin burns and eye damage.[3][4] |

| H302 | Harmful if swallowed.[3] |

| H335 | May cause respiratory irritation.[3] |

Handling Precautions:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.

-

First Aid: Ensure immediate access to an emergency eyewash station and safety shower. In case of skin contact, wash immediately and thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. Seek immediate medical attention for any exposure.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and nucleophiles.[5]

References

-

Chemsrc. (n.d.). 2-(bromomethyl)-1-chloro-3-methoxybenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-chloro-3-methoxybenzene. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-chloro-3-methoxybenzene. Retrieved from [Link]

- Google Patents. (n.d.). CN101045676A - Synthetic method of 1-chlorine-3-methoxy propane.

-

Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Bridging Research and Application: The Versatility of 2-Bromo-1-chloro-3-methoxybenzene. Retrieved from [Link]

-

Fricano, A. M., et al. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. ChemRxiv. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzene, 1-bromo-2-chloro-. Retrieved from [Link]

-

GESTIS Substance Database. (n.d.). 1-(bromomethyl)-2-chloro-3-methoxybenzene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-2-chloro- (CAS 694-80-4). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 2-(Bromomethyl)-1-chloro-3-methoxybenzene

This technical guide provides a detailed analysis of the expected spectroscopic data for 2-(Bromomethyl)-1-chloro-3-methoxybenzene, a substituted aromatic compound with significant potential in organic synthesis and drug development.[1] Given the limited availability of published experimental spectra for this specific isomer, this document leverages established principles of spectroscopic interpretation and comparative data from structurally related compounds to present a robust, predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural characterization of novel molecules.

Introduction to 2-(Bromomethyl)-1-chloro-3-methoxybenzene

2-(Bromomethyl)-1-chloro-3-methoxybenzene (C₈H₈BrClO) is a poly-substituted benzene derivative. The strategic placement of a bromomethyl, a chloro, and a methoxy group on the aromatic ring makes it a versatile synthetic intermediate. The bromomethyl group serves as a reactive handle for nucleophilic substitution, enabling the introduction of various functional groups, while the chloro and methoxy substituents modulate the electronic properties and reactivity of the benzene ring.

Due to the absence of a comprehensive, publicly available experimental dataset for this specific molecule, this guide will provide a detailed prediction and interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in fundamental spectroscopic principles and supported by data from analogous compounds.

Molecular Structure and Isomeric Context

It is crucial to distinguish the target molecule from its isomers, for which some data is available. The IUPAC name, 2-(Bromomethyl)-1-chloro-3-methoxybenzene, specifies the substitution pattern on the benzene ring.

Figure 1. Chemical structure of 2-(Bromomethyl)-1-chloro-3-methoxybenzene.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 2-(Bromomethyl)-1-chloro-3-methoxybenzene in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the methylene protons of the bromomethyl group, and the methyl protons of the methoxy group.

Table 1: Predicted ¹H NMR Data for 2-(Bromomethyl)-1-chloro-3-methoxybenzene

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.4 | m | 1H | Ar-H |

| ~ 6.8 - 7.0 | m | 2H | Ar-H |

| ~ 4.5 | s | 2H | -CH₂Br |

| ~ 3.9 | s | 3H | -OCH₃ |

Interpretation and Rationale

-

Aromatic Protons (δ ~ 6.8 - 7.4 ppm): The three aromatic protons will appear in the downfield region of the spectrum due to the deshielding effect of the benzene ring current. Their precise chemical shifts and coupling patterns are influenced by the electronic effects of the substituents. The methoxy group (-OCH₃) is an electron-donating group, which tends to shield the ortho and para protons, shifting them upfield. Conversely, the chloro (-Cl) and bromomethyl (-CH₂Br) groups are electron-withdrawing, deshielding the aromatic protons. The complex interplay of these effects and the spin-spin coupling between the non-equivalent aromatic protons is expected to result in a complex multiplet (m).

-

Methylene Protons (δ ~ 4.5 ppm): The two protons of the bromomethyl group (-CH₂Br) are expected to appear as a singlet (s) around 4.5 ppm. The adjacent bromine atom is highly electronegative, causing a significant downfield shift. The absence of adjacent protons results in a singlet multiplicity.

-

Methoxy Protons (δ ~ 3.9 ppm): The three protons of the methoxy group (-OCH₃) will also appear as a sharp singlet (s) in the upfield region of the spectrum, typically around 3.9 ppm. The singlet multiplicity is due to the absence of neighboring protons.

Figure 2. A typical workflow for acquiring a ¹H NMR spectrum.

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of 2-(Bromomethyl)-1-chloro-3-methoxybenzene will show distinct signals for each of the eight unique carbon atoms.

Table 2: Predicted ¹³C NMR Data for 2-(Bromomethyl)-1-chloro-3-methoxybenzene

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 - 160 | C-OCH₃ |

| ~ 135 - 140 | C-CH₂Br |

| ~ 130 - 135 | C-Cl |

| ~ 110 - 130 | Ar-C |

| ~ 55 - 60 | -OCH₃ |

| ~ 30 - 35 | -CH₂Br |

Interpretation and Rationale

-

Aromatic Carbons (δ ~ 110 - 160 ppm): The six aromatic carbons will resonate in the downfield region. The carbon attached to the methoxy group (C-OCH₃) is expected to be the most downfield due to the deshielding effect of the oxygen atom. The carbons attached to the chloro (C-Cl) and bromomethyl (C-CH₂Br) groups will also be significantly downfield. The remaining aromatic carbons will appear between 110 and 130 ppm.

-

Methoxy Carbon (δ ~ 55 - 60 ppm): The carbon of the methoxy group (-OCH₃) will appear in the upfield region, typically around 55-60 ppm.

-

Methylene Carbon (δ ~ 30 - 35 ppm): The carbon of the bromomethyl group (-CH₂Br) is expected to resonate around 30-35 ppm. The attached bromine atom causes a downfield shift compared to an unsubstituted methyl group.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands for 2-(Bromomethyl)-1-chloro-3-methoxybenzene

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2950 - 2850 | Aliphatic C-H Stretch | Medium |

| 1600 - 1450 | Aromatic C=C Stretch | Medium-Strong |

| 1250 - 1000 | C-O Stretch | Strong |

| 800 - 600 | C-Cl Stretch | Strong |

| 700 - 500 | C-Br Stretch | Strong |

Interpretation and Rationale

-

C-H Stretching: The spectrum will show characteristic aromatic C-H stretching vibrations between 3100 and 3000 cm⁻¹ and aliphatic C-H stretching from the methoxy and bromomethyl groups between 2950 and 2850 cm⁻¹.

-

C=C Stretching: Aromatic C=C bond stretching will result in several bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretching: A strong absorption band between 1250 and 1000 cm⁻¹ is characteristic of the C-O stretching of the methoxy group.

-

C-X Stretching: Strong bands in the fingerprint region corresponding to the C-Cl (800-600 cm⁻¹) and C-Br (700-500 cm⁻¹) stretching vibrations are expected.

Predicted Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(Bromomethyl)-1-chloro-3-methoxybenzene, the presence of bromine and chlorine, both of which have significant natural isotopes, will result in a characteristic isotopic pattern for the molecular ion and any fragments containing these atoms.

Table 4: Predicted Key Mass Spectrometry Peaks for 2-(Bromomethyl)-1-chloro-3-methoxybenzene

| m/z | Assignment |

| 234/236/238 | [M]⁺ (Molecular Ion) |

| 155/157 | [M - Br]⁺ |

| 125 | [M - Br - CH₂O]⁺ |

| 97 | [M - Br - CH₂O - CO]⁺ |

Interpretation and Rationale

-

Molecular Ion Peak: The molecular ion peak [M]⁺ will appear as a cluster of peaks at m/z 234, 236, and 238. This is due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br, approximately 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, approximately 3:1 ratio).

-

Major Fragments: The most likely initial fragmentation pathway is the loss of a bromine radical to form a stable benzylic carbocation at m/z 155/157 (still showing the chlorine isotope pattern). Subsequent fragmentations could involve the loss of formaldehyde (CH₂O) from the methoxy group, followed by the loss of carbon monoxide (CO).

Figure 3. A predicted fragmentation pathway for 2-(Bromomethyl)-1-chloro-3-methoxybenzene.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 2-(Bromomethyl)-1-chloro-3-methoxybenzene. The interpretations of the ¹H NMR, ¹³C NMR, IR, and MS data are based on established principles and provide a solid foundation for the structural characterization of this and related molecules. Experimental verification of these predictions will be essential for confirming the precise spectral data.

References

-

PubChem. (n.d.). 2-Bromoanisole. National Center for Biotechnology Information. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-chloro-3-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-chloro-3-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Bromo-3-chloro-benzene - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 19). Bridging Research and Application: The Versatility of 2-Bromo-1-chloro-3-methoxybenzene. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]

-

Escalante, G., et al. (2022, March 24). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. ChemRxiv. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). Benzene, 1-chloro-3-methoxy. Retrieved from [Link]

-

MDPI. (n.d.). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Bromo-3-chloro-benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-(Bromomethyl)-1-chloro-3-methoxybenzene

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. For novel or specialized compounds such as 2-(Bromomethyl)-1-chloro-3-methoxybenzene, which serves as a valuable building block in pharmaceutical and agrochemical synthesis, a thorough understanding of its spectral characteristics is paramount for identity confirmation and purity assessment. Due to the absence of publicly available experimental spectra for this specific molecule, this guide provides a comprehensive, in-depth analysis based on established NMR principles and predictive methodologies.

This document serves as a technical whitepaper for researchers, scientists, and drug development professionals. It offers a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 2-(Bromomethyl)-1-chloro-3-methoxybenzene. The causality behind spectral predictions is explained through the fundamental principles of substituent effects on aromatic systems. Furthermore, this guide includes a rigorous, field-proven protocol for the experimental acquisition of NMR data, ensuring that researchers can validate these predictions and achieve high-quality, reproducible results.

Introduction: The Role of NMR in Structural Verification

In the synthesis of complex organic molecules, unambiguous structural verification is a critical checkpoint. NMR spectroscopy provides a detailed fingerprint of a molecule's atomic framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). The chemical environment of each nucleus dictates its resonance frequency (chemical shift), its interaction with neighboring nuclei (spin-spin coupling), and its signal intensity (integration), collectively providing a rich dataset for structure determination.

The target molecule, 2-(Bromomethyl)-1-chloro-3-methoxybenzene, possesses a unique substitution pattern on the benzene ring. The interplay of the electron-withdrawing chloro and bromomethyl groups, alongside the electron-donating methoxy group, creates a distinct electronic environment that will be reflected in its NMR spectra. This guide will deconstruct these influences to build a robust spectral prediction.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is anticipated to reveal five distinct signals: three in the aromatic region corresponding to the benzene ring protons, one for the benzylic methylene protons of the bromomethyl group, and one for the methyl protons of the methoxy group.

2.1. Foundational Principles: Substituent Effects on Aromatic Protons

The chemical shift of aromatic protons (typically 7.0-8.5 ppm) is highly sensitive to the electronic nature of the substituents on the ring.[1]

-

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) increase electron density on the ring, particularly at the ortho and para positions, causing the protons at these positions to be more shielded and resonate at a lower chemical shift (upfield).

-

Electron-Withdrawing Groups (EWGs): Halogens like chlorine (-Cl) and alkyl halides like the bromomethyl group (-CH₂Br) withdraw electron density from the ring through induction, deshielding the ring protons and shifting their signals to a higher chemical shift (downfield).[2]

For 2-(Bromomethyl)-1-chloro-3-methoxybenzene, the methoxy group will exert a shielding effect, while the chloro and bromomethyl groups will have a deshielding effect. The precise chemical shift of each aromatic proton is a net result of these competing influences.

2.2. Predicted ¹H NMR Data and Assignments

The predicted ¹H NMR data are summarized in the table below. The numbering convention used for assignment is shown in the molecular structure diagram.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |

| H-6 | ~7.35 - 7.45 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 | 1H | Positioned ortho to the deshielding chloro group and meta to the deshielding bromomethyl group, leading to a downfield shift. |

| H-5 | ~7.20 - 7.30 | Triplet (t) | J ≈ 8.0 | 1H | Flanked by two other protons, leading to a triplet. Its chemical shift is influenced by all three substituents. |

| H-4 | ~6.90 - 7.00 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 | 1H | Positioned ortho to the electron-donating methoxy group, resulting in a significant upfield (shielded) shift. |

| -CH₂Br | ~4.60 - 4.70 | Singlet (s) | - | 2H | The electronegative bromine atom strongly deshields the adjacent methylene protons, shifting them significantly downfield. |

| -OCH₃ | ~3.90 - 4.00 | Singlet (s) | - | 3H | Typical chemical shift for a methoxy group attached to an aromatic ring. |

Disclaimer: These are predicted values based on established principles. Actual experimental values may vary.

2.3. Visualization of Molecular Structure

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

4.2. Step-by-Step Methodology

-

Sample Preparation: a. Weigh approximately 15-20 mg of the solid 2-(Bromomethyl)-1-chloro-3-methoxybenzene into a clean, dry vial. b. Add approximately 0.6 mL of a deuterated solvent (CDCl₃ is a common choice for non-polar to moderately polar compounds). [3]Ensure the solvent is of high purity (≥99.8% D). c. Gently swirl the vial to ensure the compound is fully dissolved. d. Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter. [4] e. The final sample volume should be approximately 4-5 cm in the tube. [5] f. Cap the NMR tube securely to prevent solvent evaporation.

-

Instrumental Setup and Data Acquisition (using a 400 MHz spectrometer as an example): a. Insert the sample into the spectrometer. b. Locking: Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment. c. Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp spectral lines and high resolution. d. ¹H NMR Acquisition: i. Pulse Program: A standard single-pulse experiment. ii. Spectral Width: ~16 ppm. iii. Acquisition Time: ~2-3 seconds. iv. Relaxation Delay: 2-5 seconds. v. Number of Scans: 8-16 scans. e. ¹³C NMR Acquisition: i. Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30). ii. Spectral Width: ~240 ppm. iii. Acquisition Time: ~1-2 seconds. iv. Relaxation Delay: 2-5 seconds. v. Number of Scans: 512-2048 scans (or more, depending on sample concentration).

-

Data Processing and Reporting: a. Apply Fourier transformation to the raw Free Induction Decay (FID) data. b. Perform phase and baseline corrections to obtain a clean spectrum. c. Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual CHCl₃ peak at 7.26 ppm can be used as a secondary reference if Tetramethylsilane (TMS) is not present. [6]For ¹³C NMR, the CDCl₃ triplet is centered at 77.16 ppm. d. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal. e. Report the data in a standardized format as recommended by scientific journals, including chemical shift (δ) in ppm, integration, multiplicity, and coupling constants (J) in Hz. [7][8]

Conclusion

This guide provides a robust, theory-grounded prediction of the ¹H and ¹³C NMR spectra for 2-(Bromomethyl)-1-chloro-3-methoxybenzene. By understanding the interplay of substituent electronic effects, researchers can confidently interpret experimental data and verify the structure of this important synthetic intermediate. The detailed experimental protocol outlined herein provides a reliable framework for acquiring high-quality, publication-ready NMR data, bridging the gap between theoretical prediction and practical application in the laboratory.

References

-

Jasperse, K. (n.d.). Short Summary of C13-NMR Interpretation. Minnesota State University Moorhead. Link

-

Quora. (2021). How to determine the substitution pattern of a benzene from an HNMR spectrum. Link

-

ResearchGate. (n.d.). Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes. Link

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Link

-

Chem 346 1H NMR Data Reporting Guide. (n.d.). University of Wisconsin-Madison. Link

-

Popov, P., et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Link

-

ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Link

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Link

-

University of Regensburg. (n.d.). Chemical shifts. Link

-

University of Potsdam. (n.d.). 13C NMR Spectroscopy. Link

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Link

-

Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title]. Link

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Link

-

Z. Li, et al. (2021). Halomethoxybenzenes in air of the Nordic region. National Institutes of Health. Link

-

Tribble, M. T., & Traynham, J. G. (1969). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry. Link

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Link

-

Science of The Total Environment. (2023). Sources and environmental fate of halomethoxybenzenes. Link

-

ACD/Labs. (2008). Identifying a monosubstituted benzene fragment in a 1H NMR spectrum. Link

-

Chemistry LibreTexts. (2022). 5.3: Factors That Influence NMR Chemical Shift. Link

-

Al-Tahou, M., et al. (1986). Studies of 13C N.M.R. Substituent Chemical Shifts of Disubstituted Benzenes Using Multivariate Data Analysis. RSC Publishing. Link

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Link

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Link

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Link

-

Royal Society of Chemistry. (n.d.). Experimental reporting. Link

-

Western University. (n.d.). NMR Sample Preparation. Link

-

American Chemical Society. (n.d.). Upper-Level Courses and Across the Curriculum Volume 3: 13C NMR Spectroscopy. ACS Symposium Series. Link

-

MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Link

-

Onchoke, K. K. (2019). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. SFA ScholarWorks. Link

-

ResearchGate. (n.d.). 1H NMR spectra of 2, 3-bromo-2,2,6-trimethyl-3,4,5,8-tetrahydro-2H-oxocine.... Link

-

University of Minnesota. (n.d.). NMR Sample Preparation. College of Science and Engineering. Link

-

ResearchGate. (2025). 1H and 13C NMR spectral assignments of halogenated transformation products.... Link

-

YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Chemistry with Caroline. Link

-

University of Wisconsin-Madison. (n.d.). CHEM 344 Shift Parameters. Link

-

ChemicalBook. (n.d.). 3-Chloroanisole(2845-89-8) 1H NMR spectrum. Link

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Link

-

Mol-Instincts. (n.d.). 2-Chloroanisole | C7H7ClO | MD Topology | NMR | X-Ray. Link

-

ChemicalBook. (n.d.). 2-Bromoanisole(578-57-4) 1 H NMR. Link

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. Experimental reporting [rsc.org]

The Strategic Application of 2-(Bromomethyl)-1-chloro-3-methoxybenzene in Modern Medicinal Chemistry: A Technical Guide

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the intricate landscape of medicinal chemistry, the identification and strategic utilization of versatile chemical building blocks are paramount to the successful development of novel therapeutic agents. 2-(Bromomethyl)-1-chloro-3-methoxybenzene, a halogenated and methoxy-substituted benzyl bromide, represents a quintessential example of such a scaffold. Its unique electronic and steric properties, arising from the specific arrangement of its substituents, render it a highly reactive and adaptable intermediate for the synthesis of a diverse array of complex molecules. This technical guide provides an in-depth exploration of the synthesis, reactivity, and potential medicinal chemistry applications of 2-(Bromomethyl)-1-chloro-3-methoxybenzene, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage its synthetic potential.

The core utility of this compound lies in the high reactivity of its benzylic bromide, which serves as a potent electrophile for the introduction of the 2-chloro-6-methoxybenzyl moiety into various molecular frameworks.[1] This guide will delve into the nuances of its synthesis, explore the spectrum of its chemical transformations, and elucidate its potential in the generation of pharmacologically active compounds, with a focus on anticancer, antimicrobial, and neuroprotective agents.

Synthesis of 2-(Bromomethyl)-1-chloro-3-methoxybenzene: A Two-Step Approach

The synthesis of 2-(Bromomethyl)-1-chloro-3-methoxybenzene is most effectively achieved through a two-step process, commencing with the preparation of its precursor, 2-chloro-6-methoxytoluene, followed by a selective benzylic bromination.

Step 1: Synthesis of the Precursor, 2-chloro-6-methoxytoluene

A robust method for the synthesis of 2-chloro-6-methoxytoluene involves the nucleophilic substitution of a chlorine atom in 2,6-dichlorotoluene with a methoxy group.[2] This reaction is typically carried out using sodium methoxide in an aprotic polar solvent. The subsequent methylation of the resulting phenolic intermediate can be achieved using a methylating agent in the presence of a phase transfer catalyst to enhance reaction efficiency.[2]

Experimental Protocol: Synthesis of 2-chloro-6-methoxytoluene [2]

-

Materials: 2,6-dichlorotoluene, sodium methoxide, aprotic polar solvent (e.g., DMF or DMSO), phase transfer catalyst (e.g., tetrabutylammonium bromide), methylating agent (e.g., chloromethane or dimethyl sulfate).

-

Procedure:

-

Dissolve 2,6-dichlorotoluene in the aprotic polar solvent in a reaction vessel equipped with a stirrer, condenser, and dropping funnel.

-

Slowly add a solution of sodium methoxide to the reaction mixture.

-

Heat the mixture to a temperature between 40-170°C and maintain for 2-20 hours.

-

Cool the reaction mixture and add the phase transfer catalyst.

-

Introduce the methylating agent and continue the reaction until the intermediate, 6-chloro-2-hydroxytoluene, is consumed (monitored by GC or TLC).

-

After cooling to room temperature, the solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography to yield 2-chloro-6-methoxytoluene.

-

Step 2: Wohl-Ziegler Bromination for the Target Compound

The conversion of 2-chloro-6-methoxytoluene to 2-(Bromomethyl)-1-chloro-3-methoxybenzene is achieved through a radical-mediated benzylic bromination, commonly known as the Wohl-Ziegler reaction.[3][4][5][6] This reaction selectively brominates the methyl group attached to the benzene ring using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator.[4][5]

Experimental Protocol: Synthesis of 2-(Bromomethyl)-1-chloro-3-methoxybenzene

-

Materials: 2-chloro-6-methoxytoluene, N-bromosuccinimide (NBS), a radical initiator (e.g., AIBN or benzoyl peroxide), and a non-polar solvent (e.g., carbon tetrachloride or cyclohexane).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-methoxytoluene in the non-polar solvent.

-

Add N-bromosuccinimide and the radical initiator to the solution.

-

Heat the mixture to reflux, with initiation by a UV lamp if necessary.

-

Monitor the reaction progress by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure 2-(Bromomethyl)-1-chloro-3-methoxybenzene.

-

Reactivity Profile: A Versatile Electrophilic Building Block

The synthetic utility of 2-(Bromomethyl)-1-chloro-3-methoxybenzene is primarily dictated by the reactivity of the bromomethyl group. This benzylic bromide is an excellent electrophile, readily participating in nucleophilic substitution reactions, predominantly via an SN2 mechanism.[1] The presence of the electron-withdrawing chloro group on the aromatic ring enhances the electrophilicity of the benzylic carbon, making it highly susceptible to attack by a wide range of nucleophiles.[1]

Key Nucleophilic Substitution Reactions:

-

N-Alkylation: Primary and secondary amines readily displace the bromide to form the corresponding substituted benzylamines. This transformation is fundamental in the synthesis of numerous pharmaceutical agents.[1]

-

O-Alkylation: Alcohols, phenols, and carboxylic acids can be O-alkylated in the presence of a base to form ethers and esters, respectively.[1]

-

S-Alkylation: Thiols and thiophenols are potent nucleophiles that react efficiently to yield thioethers.

-

C-Alkylation: Carbanions, such as those derived from malonic esters or β-ketoesters, can be used to form new carbon-carbon bonds.

| Nucleophile Type | Reagent Example | Product Type |

| Amine (N-Nucleophile) | Aniline, Piperidine | Substituted Benzylamine |

| Alcohol/Phenol (O-Nucleophile) | Ethanol, Phenol | Ether |

| Carboxylate (O-Nucleophile) | Sodium Acetate | Ester |

| Thiol (S-Nucleophile) | Thiophenol | Thioether |

| Carbanion (C-Nucleophile) | Diethyl Malonate | Substituted Malonic Ester |

Potential Applications in Medicinal Chemistry

The 2-chloro-6-methoxybenzyl moiety, readily introduced using 2-(Bromomethyl)-1-chloro-3-methoxybenzene, is a structural motif with significant potential in drug discovery. The following sections explore its application in the synthesis of compounds with potential therapeutic activities.

Anticancer Agents

The development of novel anticancer agents is a major focus of medicinal chemistry. The 2-chloro-6-methoxybenzyl group can be incorporated into various heterocyclic scaffolds known to exhibit antiproliferative activity.

-

Kinase Inhibitors: Several kinase inhibitors feature substituted benzyl groups. For instance, the dual Src/Abl kinase inhibitor Dasatinib contains a 2-chloro-6-methylphenyl moiety, which is structurally analogous to the scaffold provided by our title compound.[7][8] The 2-chloro-6-methoxybenzyl group can be used to synthesize novel analogs of known kinase inhibitors, potentially improving their potency, selectivity, and pharmacokinetic properties. The synthesis of such inhibitors often involves the N-alkylation of a heterocyclic core with the benzyl bromide derivative.

Caption: Synthesis of potential kinase inhibitors.

-

Tubulin Polymerization Inhibitors: Compounds containing substituted phenyl rings are known to inhibit tubulin polymerization, a key target in cancer chemotherapy.[9][10] The 2-chloro-6-methoxybenzyl scaffold can be incorporated into structures analogous to known tubulin inhibitors like combretastatin A-4, potentially leading to new anticancer agents.[10]

Antimicrobial and Antifungal Agents

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial and antifungal agents. Benzyl bromide derivatives and compounds bearing chloro and methoxy substitutions have shown promising activity in this area.[11][12][13][14][15]

-

Substituted Benzylamines and Amides: The reaction of 2-(Bromomethyl)-1-chloro-3-methoxybenzene with various amines can lead to a library of substituted benzylamines. These, in turn, can be further functionalized to amides, which have been shown to possess antibacterial and antifungal properties.[12][14] For instance, 2-chloro-N-phenylacetamide has been identified as a molecule with activity against Aspergillus flavus.[12][14]

Caption: Pathway to antimicrobial amides.

Neuroprotective Agents

Neurodegenerative diseases represent a significant unmet medical need. The development of neuroprotective agents is a key strategy in combating these disorders. Certain carbazole derivatives have shown promise as neuroprotective agents.[16]

-

Synthesis of Carbazole Derivatives: 2-(Bromomethyl)-1-chloro-3-methoxybenzene can be used to alkylate carbazole or its derivatives. The resulting N-benzylated carbazoles can be further modified to explore their neuroprotective potential. The aminopropyl carbazole derivative, (-)-P7C3-S243, is a known neuroprotective agent, highlighting the potential of this class of compounds.[16]

Conclusion: A Building Block with Significant Potential

2-(Bromomethyl)-1-chloro-3-methoxybenzene is a strategically important synthetic intermediate with considerable potential in medicinal chemistry. Its straightforward synthesis and the high reactivity of its benzylic bromide group make it an ideal tool for introducing the 2-chloro-6-methoxybenzyl moiety into a wide range of molecular scaffolds. The exploration of its utility in the synthesis of novel kinase inhibitors, antimicrobial agents, and neuroprotective compounds represents a promising avenue for future drug discovery efforts. The detailed protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to unlock the full potential of this versatile building block.

References

- Method for synthesizing 6-chloro-2-methoxytoluene. CN106518630A. . Accessed January 22, 2026.

-

[2-Chloro-6-methyl-4-benzylphenol (CMB), a potential antimicrobial agent Part 1: Microbiostatic Efficiency (author's transl)]. PubMed. [Link]. Accessed January 22, 2026.

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Innovation: The Role of 2-Bromo-1-chloro-3-methoxybenzene in Pharmaceutical Material Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]. Accessed January 22, 2026.

-

Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. ResearchGate. [Link]. Accessed January 22, 2026.

-

Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central (PMC). [Link]. Accessed January 22, 2026.

-

Wohl Ziegler Bromination - Named Reactions in Organic Chemistry. YouTube. [Link]. Accessed January 22, 2026.

-

Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. ResearchGate. [Link]. Accessed January 22, 2026.

- Method for preparing 2-chloro-6-methylthiotoluene. WO2020029720A1. . Accessed January 22, 2026.

-

Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties. PubMed Central (PMC). [Link]. Accessed January 22, 2026.

-

22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]. Accessed January 22, 2026.

-

Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents. PubMed Central (PMC). [Link]. Accessed January 22, 2026.

- Process for the production of substituted benzal and benzyl bromides. US4191621A. . Accessed January 22, 2026.

-

Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. PubMed. [Link]. Accessed January 22, 2026.

-

Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. [Link]. Accessed January 22, 2026.

-

Benzyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]. Accessed January 22, 2026.

-

Nucleophilic Aromatic Substitution Reaction: Mechanism and practice problems. YouTube. [Link]. Accessed January 22, 2026.

-

Bridging Research and Application: The Versatility of 2-Bromo-1-chloro-3-methoxybenzene. NINGBO INNO PHARMCHEM CO.,LTD. [Link]. Accessed January 22, 2026.

-

Wohl-Ziegler Reaction. Organic Chemistry Portal. [Link]. Accessed January 22, 2026.

-

Synthesis and characterization of new types of 2-(6-methoxy-2-naphthyl)propionamide derivatives as potential antibacterial and antifungal agents. ResearchGate. [Link]. Accessed January 22, 2026.

-

Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. MDPI. [Link]. Accessed January 22, 2026.

-

Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. ResearchGate. [Link]. Accessed January 22, 2026.

- ( 12 ) United States Patent.

-

Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. SciELO. [Link]. Accessed January 22, 2026.

-

Selectivity of Aryl and Benzylic Bromination. University of Glasgow. [Link]. Accessed January 22, 2026.

-

The Use of Heterocycles as Important Structures in Medicinal Chemistry. The Aquila Digital Community. [Link]. Accessed January 22, 2026.

-

Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. ResearchGate. [Link]. Accessed January 22, 2026.

-

In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. PubMed Central (PMC). [Link]. Accessed January 22, 2026.

- Preparation method of 2-chloro-6-methylaniline. CN112358404A. . Accessed January 22, 2026.

-

Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. ChemRxiv. [Link]. Accessed January 22, 2026.

-

Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. National Institutes of Health (NIH). [Link]. Accessed January 22, 2026.

-

Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Journal of the American Chemical Society. [Link]. Accessed January 22, 2026.

-

Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. MDPI. [Link]. Accessed January 22, 2026.

-

Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. MDPI. [Link]. Accessed January 22, 2026.

-

Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters. Chemical Communications. [Link]. Accessed January 22, 2026.

-

Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. PubMed. [Link]. Accessed January 22, 2026.

-

Wohl-Ziegler Bromination. Chem-Station Int. Ed. [Link]. Accessed January 22, 2026.

-

Synthesis method for 4-methoxy-2-methyl benzyl cyanide. Patsnap. [Link]. Accessed January 22, 2026.

-

N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. National Institutes of Health (NIH). [Link]. Accessed January 22, 2026.

-

Wohl-ziegler-rection. Reddit. [Link]. Accessed January 22, 2026.

-

Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link]. Accessed January 22, 2026.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN106518630A - Method for synthesizing 6-chloro-2-methoxytoluene - Google Patents [patents.google.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Wohl-Ziegler Reaction [organic-chemistry.org]

- 5. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 6. reddit.com [reddit.com]

- 7. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]

- 9. Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. [2-Chloro-6-methyl-4-benzylphenol (CMB), a potential antimicrobial agent Part 1: Microbiostatic Efficiency (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scielo.br [scielo.br]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]

Safety, handling, and storage of 2-(Bromomethyl)-1-chloro-3-methoxybenzene

An In-depth Technical Guide to the Safe Handling, and Storage of 2-(Bromomethyl)-1-chloro-3-methoxybenzene

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, use, and storage of 2-(Bromomethyl)-1-chloro-3-methoxybenzene (CAS No. 83781-95-7). As specific safety and toxicity data for this compound are limited, this guide synthesizes information from its structural class—substituted benzyl bromides—to establish a robust framework for risk mitigation. The principles and protocols outlined herein are grounded in an understanding of the compound's inherent chemical reactivity and potential hazards.

Chemical Profile and Hazard Identification

2-(Bromomethyl)-1-chloro-3-methoxybenzene is a substituted aromatic organic compound.[1] Its structure features a reactive benzylic bromide functional group, which is the primary driver of its hazardous properties. Like its parent compound, benzyl bromide, it is a potent lachrymator and alkylating agent, necessitating stringent safety protocols.[2][3]

Table 1: Chemical Identification and Physicochemical Properties

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | 2-(Bromomethyl)-1-chloro-3-methoxybenzene | N/A |

| CAS Number | 83781-95-7 | [1] |

| Molecular Formula | C₈H₈BrClO | [1] |

| Molecular Weight | 235.51 g/mol | [1] |

| Appearance | Data not available; likely a liquid or low-melting solid | Inferred |

| LogP | 3.24 (Predicted) |[1] |

GHS Hazard Classification (Inferred)

The hazard classification is extrapolated from data on closely related compounds, such as other substituted benzyl bromides and 1-(bromomethyl)-2-chloro-3-methoxybenzene.[4] This compound should be handled as, at minimum, possessing the following hazards:

Table 2: GHS Hazard Classification

| GHS Statement | Hazard Description | Reference |

|---|---|---|

| H302 | Harmful if swallowed | [4] |

| H314 | Causes severe skin burns and eye damage | [4] |

| H318 | Causes serious eye damage | [5] |

| H335 | May cause respiratory irritation |[4] |

It is also classified as a lachrymator, a substance that causes tearing.[3] Due to the alkylating nature of the bromomethyl group, it may also have mutagenic properties and should be handled with extreme caution.[2]

The Chemistry of Hazard: Understanding Reactivity

The primary risk associated with 2-(Bromomethyl)-1-chloro-3-methoxybenzene stems from the reactivity of the C-Br bond. This benzylic bromide is a potent electrophile and an effective alkylating agent.

-

Causality of Corrosivity: Upon contact with nucleophilic biological macromolecules, such as proteins and nucleic acids in the skin, eyes, and respiratory tract, the compound can undergo SN2 or SN1-type reactions. This covalent modification disrupts cellular function, leading to cell death and tissue damage, which manifests as severe chemical burns.[2][6]

-

Lachrymatory Properties: The high reactivity leads to the alkylation of proteins in the cornea and mucous membranes, stimulating sensory nerves and causing intense pain, tearing, and irritation.[3]

-

Moisture Sensitivity: The compound can react with water (hydrolysis), a process that is often accelerated by ambient conditions. This reaction liberates hydrobromic acid (HBr), a corrosive acid that can further contribute to tissue damage and corrode metal storage containers.[6] This reactivity underscores the need for storage in a dry, moisture-free environment.[6][7]

Risk Assessment and Hazard Mitigation Workflow

A systematic approach to risk assessment is mandatory before any work with this compound begins. The following workflow provides a self-validating system to ensure safety.

Caption: Risk assessment and mitigation workflow for hazardous chemicals.

Engineering and Administrative Controls

-

Primary Engineering Control: All handling of 2-(Bromomethyl)-1-chloro-3-methoxybenzene, including weighing, dispensing, and addition to reaction vessels, must be performed inside a certified chemical fume hood to prevent inhalation of its irritant vapors.[8][9][10]

-

Emergency Equipment: An operational safety shower and eyewash station must be immediately accessible.[9]

-

Standard Operating Procedures (SOPs): A detailed, experiment-specific SOP must be written and approved before work begins.[9][10]

-

Designated Area: Clearly mark the area where the chemical is being used.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the last line of defense and must be strictly enforced.[2][5]

Table 3: Personal Protective Equipment (PPE) Specification

| Protection Type | Specific Equipment | Standard/Specification | Rationale |

|---|---|---|---|

| Eye and Face | Chemical splash goggles and a full-face shield | NIOSH or EN 166 (EU) approved | Protects against splashes and potent lachrymatory vapors.[2][11] Contact lenses should not be worn.[2] |

| Hand | Heavy-duty, chemical-resistant gloves | Fluorinated rubber or Butyl rubber recommended. Nitrile gloves for incidental contact only.[6][10] | Provides a barrier against a highly corrosive substance. Double gloving is recommended. Always inspect gloves before use.[6][8] |

| Body | Flame-resistant lab coat, long pants, and closed-toe shoes | N/A | Protects skin from accidental spills and splashes.[10] |

| Respiratory | Not required if handled in a fume hood. For emergencies or spill cleanup, a full-face respirator with an organic vapor (ABEK) cartridge is necessary. | NIOSH or CEN (EU) approved | Protects against inhalation of high concentrations of irritating vapors.[6] |

Standard Operating Procedure (SOP) for Safe Handling

This protocol provides a validated, step-by-step methodology for handling the compound.

I. Pre-Handling Protocol

-

Verify Fume Hood: Confirm the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

-

Assemble Emergency Kit: Ensure a spill kit containing an appropriate absorbent material (e.g., sand, diatomaceous earth) and a quenching solution (e.g., sodium bicarbonate solution) is readily available.[12]

-

Don PPE: Put on all required PPE as specified in Table 3, ensuring gloves are inspected for any defects.[8]

-

Prepare Workspace: Line the work surface inside the fume hood with absorbent, disposable bench paper.

II. Handling and Dispensing Protocol

-

Equilibration: If the reagent is stored cold, allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.[13]

-

Dispensing:

-

Carefully open the container, pointing the cap away from you.

-

Use a clean glass syringe or pipette to transfer the required amount of liquid. Never pipet by mouth.[14]

-

Dispense the chemical directly into the reaction vessel slowly and carefully to avoid splashing.

-

-

Container Resealing: Tightly reseal the main container immediately after dispensing. If the container has a septum, minimize punctures.[13] Wrap the cap/septum area with paraffin film for extra protection against moisture ingress.

III. Post-Handling Protocol

-

Decontamination: Decontaminate any non-disposable equipment (syringes, stir bars) that came into contact with the chemical by rinsing with an appropriate solvent in the fume hood.

-

Waste Disposal: Dispose of all contaminated disposable materials (bench paper, gloves, pipette tips) in a designated, labeled hazardous waste container.[8]

-

Workspace Cleanup: Wipe down the work surface in the fume hood.

-

PPE Removal: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands and forearms thoroughly with soap and water.[5][14]

Storage and Stability Management

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.[6]

Table 4: Incompatible Materials and Storage Conditions

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | Store in a cool, dry, dark place.[13] Refrigeration may be appropriate. | Minimizes decomposition and vapor pressure. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents reaction with atmospheric moisture and oxygen.[6][13] |

| Light | Store in an amber or opaque container. | Protects the light-sensitive compound from degradation.[6][15] |

| Moisture | Keep container tightly closed in a dry environment.[6] Use of a desiccator cabinet is recommended.[16] | The compound is moisture-sensitive and hydrolyzes to form HBr.[6] |

| Incompatibles | Strong oxidizing agents, bases, alcohols, amines, metals.[11][17] | Can lead to vigorous or explosive reactions. |

Emergency Procedures: A Validated Response System

Immediate and correct response to an emergency is critical to minimizing harm.

Caption: Decision tree for emergency response to spills and exposures.

Personal Exposure

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes using a safety shower. Seek immediate medical attention.[18][19]

-

Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[18]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[18]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][20]

Spills and Leaks

-

Evacuate: Evacuate all non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards people.

-

Containment: For small spills, contain the spill and then cover with a dry, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[12][21] Do not use combustible materials like paper towels.

-

Cleanup: Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.[6]

-

Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

Large Spills: For large spills, evacuate the laboratory immediately and contact your institution's emergency response team.

Waste Disposal

All waste containing 2-(Bromomethyl)-1-chloro-3-methoxybenzene must be treated as hazardous.

-

Containers: Collect all contaminated materials (gloves, paper, absorbent) in a clearly labeled, sealed, and compatible waste container.

-

Chemical Waste: Unused or waste chemical should be stored in its original container or a compatible, labeled container.

-

Disposal Protocol: Do not dispose of this chemical down the drain.[8] All waste must be disposed of through an approved hazardous waste management program, in accordance with all local, state, and federal regulations.

References

-

New Jersey Department of Health. (n.d.). BENZYL BROMIDE HAZARD SUMMARY. NJ.gov. [Link]

-

LookChem. (n.d.). chemical label 1-(bromomethyl)-2-chloro-3-methoxybenzene. [Link]

-

Chemsrc. (2025-10-07). CAS#:83781-95-7 | 2-(bromomethyl)-1-chloro-3-methoxybenzene. [Link]

-

ECHA. (n.d.). Methyl (R)-2-(4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenoxy)propionate - Registration Dossier. [Link]

-

Chemistry Stack Exchange. (2023-11-04). Storage of air and temperature sensitive reagents. [Link]

-

Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

-

National Center for Biotechnology Information. (n.d.). Benzyl Bromide. PubChem. [Link]

-

International Council for Harmonisation. (1993). Q1A(R2) Guideline. ICH. [Link]

-

Montana Tech. (n.d.). Chemical Hygiene Plan. [Link]

-

University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

-

Reddit. (2017-07-07). How to store temperature and moisture-sensitive compounds?. [Link]

-

The University of Queensland. (n.d.). Chemical Storage Safety Guideline. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Methoxybenzene. [Link]

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-1-chloro-3-methoxybenzene. PubChem. [Link]

-

ChemDmart. (n.d.). Safety data sheet. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromo-2-chloro-3-methoxybenzene. PubChem. [Link]

-

RayPCB. (n.d.). Effective Ways of Moisture Sensitive Device Storage and Handling. [Link]

-

University of Prince Edward Island. (n.d.). Standard Operating Procedures for Working with Dangerously Reactive Chemicals. [Link]

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016-04-21). Benzene, 1-chloro-4-(trichloromethyl)-: Human health tier II assessment. [Link]

Sources

- 1. CAS#:83781-95-7 | 2-(bromomethyl)-1-chloro-3-methoxybenzene | Chemsrc [chemsrc.com]

- 2. nj.gov [nj.gov]

- 3. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemical-label.com [chemical-label.com]